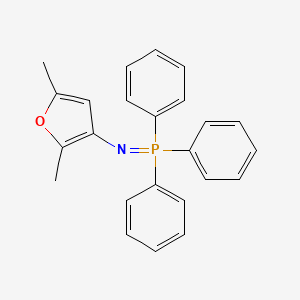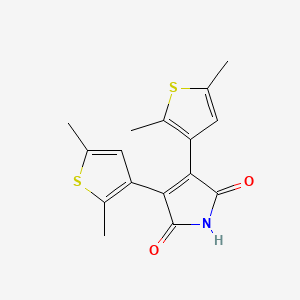![molecular formula C8H14N4O2 B12592813 N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide CAS No. 643766-41-0](/img/structure/B12592813.png)
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide typically involves the formation of the imidazole ring followed by the attachment of the serinamide moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions to form the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are designed to be scalable and efficient, with good functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Aplicaciones Científicas De Investigación
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal activities.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor for treating ulcers.
Thiabendazole: An imidazole derivative with antifungal and antihelmintic properties.
Uniqueness
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is unique due to its specific structure, which combines the imidazole ring with a serinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
643766-41-0 |
|---|---|
Fórmula molecular |
C8H14N4O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C8H14N4O2/c9-7(4-13)8(14)11-2-1-6-3-10-5-12-6/h3,5,7,13H,1-2,4,9H2,(H,10,12)(H,11,14)/t7-/m1/s1 |
Clave InChI |
VZGUAAGOTDZXBH-SSDOTTSWSA-N |
SMILES isomérico |
C1=C(NC=N1)CCNC(=O)[C@@H](CO)N |
SMILES canónico |
C1=C(NC=N1)CCNC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)

![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)
![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
